Cas no 464-86-8 (Conquinamine)
Conquinamine structure
Product Name:Conquinamine
CAS No:464-86-8
MF:C19H24N2O2
MW:312.406064987183
CID:1080749
PubChem ID:76319464
Update Time:2025-04-20
Conquinamine Chemical and Physical Properties
Names and Identifiers
-
- Conquinamine
- 3-epi-Quinamine
- Alkaloid E from Cinchona ledgeriana
- Conchinamin
- Epichinamin
- Epiquinamine
- [ "Epiquinamine" ]
- (3aR,8aS)-8a-((1S,2R,4S,5R)-5-Ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo(2,3-b)indol-3a-ol
- AKOS040763123
- Q27256816
- HY-N3620
- 3-EPIQUINAMINE
- Conquinamine [MI]
- CHEMBL2262629
- 3Ah-furo(2,3-b)indol-3a-ol, 8a-((1S,2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-, (3aR,8aS)-
- CS-0023950
- 464-86-8
- UNII-38T72MD4BR
- 38T72MD4BR
- Quinamine
- DTXSID20871638
- 464-85-7
- NS00043638
- SCHEMBL2496398
- 77549-88-3
- 3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
- AKOS032949027
- (3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
- B2703-477456
- 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol #
- Oprea1_245257
- AE-562/12222302
- 8a-(5-Vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3ah-furo[2,3-b]indol-3a-ol
- 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
- 3aH-Furo[2,3-b]indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-
- CHEMBL5026572
- 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-
-
- Inchi: 1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
- InChI Key: ALNKTVLUDWIWIH-UHFFFAOYSA-N
- SMILES: O1CCC2(C3C=CC=CC=3NC12C1CC2CCN1CC2C=C)O
Computed Properties
- Exact Mass: 312.18400
- Monoisotopic Mass: 312.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.7A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 120-121 ºC
- Boiling Point: 452.33°C (rough estimate)
- Refractive Index: 1.5600 (estimate)
- Solubility: Very slightly soluble (0.62 g/l) (25 º C),
- PSA: 44.73000
- LogP: 2.38860
- Specific Rotation: D15 +200° (alcohol)
Conquinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6055-5 mg |
Conquinamine |
464-86-8 | 5mg |
¥4615.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6055-5 mg |
Conquinamine |
464-86-8 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN6055-1 mL * 10 mM (in DMSO) |
Conquinamine |
464-86-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN6055-5mg |
Conquinamine |
464-86-8 | 5mg |
¥ 3330 | 2024-07-20 | ||
| A2B Chem LLC | AG32242-1mg |
Conquinamine |
464-86-8 | >98% | 1mg |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AG32242-5mg |
Conquinamine |
464-86-8 | 5mg |
$594.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN6055-1 ml * 10 mm |
Conquinamine |
464-86-8 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 |
Conquinamine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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